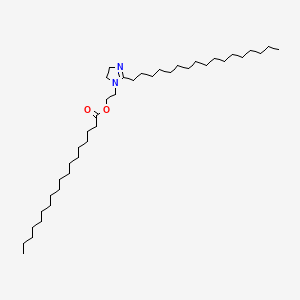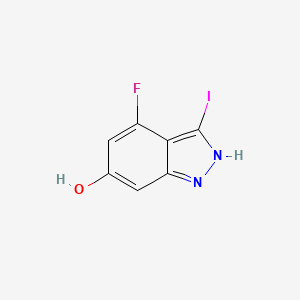
3-(2-Methylpent-4-en-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylpent-4-en-2-yl)phenol is an organic compound with a phenolic structure It is characterized by the presence of a phenol group attached to a 2-methylpent-4-en-2-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpent-4-en-2-yl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a nucleophile. For instance, the reaction of 4-chloromethylbenzene with a strong base at high temperatures can yield a mixture of 3- and 4-methylbenzenols . Another method involves the oxidation of aryl silanes, which is an aromatic variation of the Fleming-Tamao oxidation .
Industrial Production Methods
Industrial production of phenols, including this compound, often involves the acidic oxidation of cumene.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methylpent-4-en-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents such as potassium permanganate or chromium trioxide.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents like sodium borohydride.
Electrophilic Aromatic Substitution: The hydroxyl group of phenol is ortho and para directing, making the aromatic ring highly reactive towards electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride.
Substitution: Electrophiles such as bromine or nitric acid.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Brominated or nitrated phenols.
Applications De Recherche Scientifique
3-(2-Methylpent-4-en-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects due to its phenolic structure.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Methylpent-4-en-2-yl)phenol involves its interaction with molecular targets through its phenolic group. Phenols are known to exert their effects by forming hydrogen bonds and interacting with various enzymes and receptors. The hydroxyl group can donate hydrogen bonds, making the compound a potential inhibitor of certain enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Methylpent-3-yn-2-yl)phenol
- 2-Methylpent-2-enal
- 5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid
Uniqueness
3-(2-Methylpent-4-en-2-yl)phenol is unique due to its specific substituent pattern, which imparts distinct chemical properties and reactivity compared to other phenolic compounds. Its structure allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
81194-51-6 |
|---|---|
Formule moléculaire |
C12H16O |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
3-(2-methylpent-4-en-2-yl)phenol |
InChI |
InChI=1S/C12H16O/c1-4-8-12(2,3)10-6-5-7-11(13)9-10/h4-7,9,13H,1,8H2,2-3H3 |
Clé InChI |
DQUAIDFFOZFLJO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC=C)C1=CC(=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



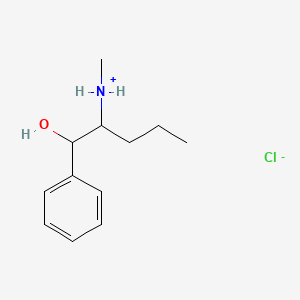
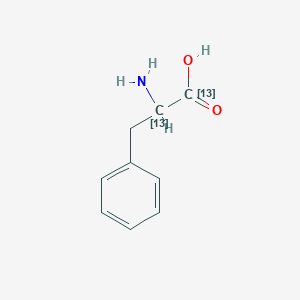
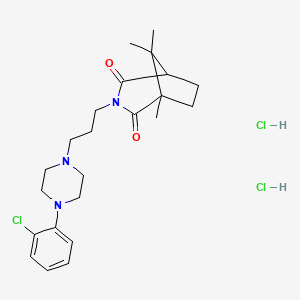
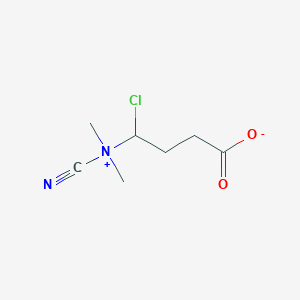
![4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine](/img/structure/B13784296.png)
![Benzenesulfonic acid, 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt](/img/structure/B13784298.png)


![[2-(3-Bromo-phenyl)-ethyl]-(4-trifluoromethyl-pyridin-2-yl)-amine](/img/structure/B13784312.png)
![2-[(4-Chlorophenyl)azo]-1h-imidazole](/img/structure/B13784316.png)
![2,3,4,6-tetrahydro-1H-cyclopenta[c]pyrrol-5-one](/img/structure/B13784320.png)
